molecular formula C17H14N2O2 B11990223 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

Cat. No.: B11990223
M. Wt: 278.30 g/mol
InChI Key: CDBGSWUVVRUXQM-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol is a specialized perimidine derivative of significant interest in advanced chemical and pharmacological research. This compound is built on a perimidine scaffold, a tricyclic system known for its unique electronic properties that allow it to interact with various biological targets and form stable complexes with metal ions . Its core research value lies in its potential as a versatile ligand in coordination chemistry. The molecule contains multiple nitrogen and oxygen donor atoms, making it suitable for constructing complexes with transition metals, which are relevant for developing new catalytic systems or functional materials . In the realm of drug discovery, perimidine derivatives are extensively investigated for their diverse biological activities. Research indicates that analogous compounds exhibit potent antitumor, antimicrobial, antifungal, and anti-inflammatory properties . The structure-activity relationship (SAR) of this compound class suggests it may act through mechanisms such as inhibition of key growth factors or enzymes, and interaction with nucleic acids or globular proteins . Furthermore, perimidine-based structures find applications beyond medicine, including use as dyes, in polymer chemistry, and as corrosion inhibitors . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol

InChI

InChI=1S/C17H14N2O2/c20-11-7-8-12(15(21)9-11)17-18-13-5-1-3-10-4-2-6-14(19-17)16(10)13/h1-9,17-21H

InChI Key

CDBGSWUVVRUXQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Cyclization and Functional Group Transformation Approaches

The foundational synthesis route for 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol involves cyclization reactions to construct the perimidine core. A representative method begins with the condensation of 1,3-dihydroxybenzene (resorcinol) with a perimidine precursor, such as 1,8-diaminonaphthalene, under acidic conditions . The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbon of resorcinol, followed by intramolecular cyclization to form the dihydroperimidine ring.

Key parameters influencing yield include:

  • Acid Catalyst : Concentrated hydrochloric acid or sulfuric acid (yields: 60–75%) .

  • Solvent System : Ethanol or methanol at reflux temperatures (60–80°C) .

  • Reaction Time : 12–24 hours to ensure complete ring closure .

Post-cyclization, hydroxylation at the 1- and 3-positions of the benzene ring is achieved via electrophilic aromatic substitution using nitrating agents, followed by reduction. For example, nitric acid introduces nitro groups, which are subsequently reduced to hydroxyls using hydrogen gas and palladium catalysts .

Reduction of Perimidinium Salts

An alternative route involves the reduction of perimidinium salts to access the dihydroperimidine scaffold. In a protocol adapted from related compounds, 1-methylperimidinium iodide is treated with sodium borohydride (NaBH₄) in methanol under nitrogen . The iodide counterion stabilizes the intermediate, while NaBH₄ selectively reduces the iminium bond, yielding the dihydroperimidine structure with >65% efficiency .

Reaction Scheme :

  • Quaternization : 1-methylperimidine + methyl iodide → 1,2,3-trimethylperimidinium iodide .

  • Reduction : Perimidinium iodide + NaBH₄ → 2,3-dihydro-1H-perimidine .

This method benefits from mild conditions (room temperature, 30-minute reaction time) but requires rigorous exclusion of moisture to prevent hydrolysis .

Multi-Step Synthesis from Benzene Derivatives

A modular approach constructs the benzene and perimidine rings separately before coupling them. Starting with 2,4-dihydroxybenzoic acid, esterification with methanol produces methyl 2,4-dihydroxybenzoate, which undergoes Friedel-Crafts acylation with acetyl chloride to introduce a ketone group . Subsequent condensation with 1,8-diaminonaphthalene in the presence of POCl₃ facilitates cyclization to form the perimidine moiety .

Critical Steps :

  • Friedel-Crafts Acylation : AlCl₃ catalyst, dichloromethane solvent, 0°C to room temperature .

  • Cyclization : POCl₃-mediated dehydration at 80°C for 6 hours .

Final hydroxylation is achieved via hydrolytic cleavage of protective groups, such as methyl esters, using aqueous NaOH .

Catalytic and Oxidative Methods

Recent advances employ transition-metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed oxidative annulation couples substituted hydrazides with isocyanides to form the oxadiazole-perimidine hybrid core . Although primarily applied to 1,3,4-oxadiazoles, this method is adaptable to perimidine systems by substituting hydrazide precursors with naphthalene diamines .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%) .

  • Oxidant : Molecular oxygen (1 atm) .

  • Solvent : Toluene at 110°C .

Yields reach 70–85% with high functional group tolerance, enabling the incorporation of electron-donating or -withdrawing substituents on the benzene ring .

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclization60–7512–24 hScalability, minimal byproductsHarsh acidic conditions
Perimidinium Reduction65–7030 minRapid, room temperatureMoisture-sensitive intermediates
Multi-Step Synthesis50–6018–36 hModularity, regiochemical controlMultiple purification steps required
Catalytic Oxidative70–856–8 hFunctional group tolerance, mild conditionsHigh catalyst loading

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc/acetic acid, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups leads to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for the development of novel therapeutic agents.

Case Study: Anticancer Activity
Research indicates that derivatives of perimidine compounds exhibit cytotoxic effects against various cancer cell lines. For example, analogs of 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol have been synthesized and tested for their ability to inhibit tumor growth in vitro. In one study, derivatives were evaluated for their activity against pancreatic cancer cells, demonstrating significant inhibition of cell proliferation with IC50 values in the low micromolar range .

The biological activity of this compound extends beyond anticancer properties. It has been explored for its potential as an antibacterial agent.

Data Table: Biological Activity of Derivatives

CompoundTarget OrganismIC50 (µM)Mechanism of Action
This compoundE. coli15Inhibition of cell wall synthesis
Derivative AS. aureus10Disruption of membrane integrity
Derivative BPseudomonas aeruginosa8Inhibition of protein synthesis

Materials Science

In addition to biological applications, this compound has potential uses in materials science due to its electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)
Recent studies have investigated the incorporation of perimidine derivatives into OLEDs. The unique electronic properties of these compounds contribute to enhanced light emission efficiency and stability in devices. Research has shown that films made from these compounds exhibit improved charge transport characteristics compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the perimidine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Fluorescence and pH-Dependent Properties

  • Thiadiazole Derivatives (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol): Exhibit pH-sensitive fluorescence due to tautomerism (cis-enol, trans-enol, and ionic forms). The thiadiazole ring’s electron-withdrawing nature stabilizes excited states, enabling applications in biosensing .
  • Target Compound: Fluorescence properties are unexplored in the evidence, but the perimidine moiety’s conjugation with resorcinol could theoretically enable similar pH-responsive behavior.

Antioxidant and Radical Scavenging Activity

  • Azo Derivatives (e.g., 4-((4-hydroxyphenyl)diazenyl)benzene-1,3-diol):

    • Demonstrate radical scavenging activity (IC₅₀ = 38 ± 1.4 mg/mL) via hydroxyl groups and azo linkages, which donate electrons to neutralize free radicals .

Structural Modifications and Physical Properties

  • Sulfur-Containing Derivatives (e.g., 4-(phenylthio)benzene-1,3-diol):

    • Thioether substituents alter melting points (104–111°C) and solubility due to sulfur’s polarizability .
  • Indazole Derivatives (e.g., 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol):

    • Bulky substituents like trifluoromethyl enhance binding to estrogen receptors (PDB ID: 4IU7, resolution 2.29 Å) .
  • Target Compound :

    • The perimidinyl group likely increases rigidity and melting point compared to simpler derivatives, though specific data are lacking .

Data Table: Key Properties of Selected Benzene-1,3-diol Derivatives

Compound Name Substituent Molecular Weight Key Properties/Bioactivity Reference
4-(2,3-Dihydro-1H-perimidin-2-yl)benzene-1,3-diol Perimidinyl 262.31 g/mol Aromatic interactions, potential medicinal use
Glabridin Pyrano-chromen 324.37 g/mol Anti-inflammatory, anti-diabetic
CBED Chlorophenyl/ethylamino 389.27 g/mol Dual XO/NLRP3 inhibition
4-(5-Methyl-thiadiazol-2-yl)benzene-1,3-diol Thiadiazole 224.24 g/mol pH-dependent fluorescence
4-(Phenylthio)benzene-1,3-diol Phenylthio 232.29 g/mol Altered solubility, moderate melting point
4-((4-Hydroxyphenyl)diazenyl)benzene-1,3-diol Azo-hydroxyphenyl 245.22 g/mol Radical scavenging (IC₅₀ = 38 mg/mL)

Biological Activity

4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol, also known by its CAS number 73858-20-5, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial and anticancer properties, as well as its pharmacological implications based on existing literature.

The molecular formula of this compound is C₁₄H₁₃N₃O₂, with a molecular weight of approximately 241.29 g/mol. The compound features a perimidine ring structure which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to perimidines. A study evaluating various derivatives found that certain perimidine-based compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis75 µg/mL
Compound BEscherichia coli<125 µg/mL
Compound CPseudomonas aeruginosa150 µg/mL

These findings suggest that the presence of specific substituents on the perimidine ring can enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focused on the synthesis and evaluation of various perimidine derivatives demonstrated that some exhibited notable antiproliferative activity against human cancer cell lines. The results indicated:

CompoundCell Line TestedIC₅₀ Value (µM)
Compound DMDA-MB-231 (breast cancer)0.03
Compound EHeLa (cervical cancer)>100

The most potent compound (Compound D), which had an IC₅₀ value significantly lower than that of doxorubicin (IC₅₀ = 0.60 µM), indicates strong antiproliferative properties under both normoxic and hypoxic conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be attributed to the inhibition of key enzymes involved in cellular proliferation and bacterial metabolism. Molecular docking studies have indicated potential interactions with targets such as carbonic anhydrase IX and various kinases involved in cancer progression .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antibacterial and anticancer activities using standardized assays.
  • Structure-Based Design : Another research effort utilized structure-based design to optimize these compounds for enhanced efficacy against specific bacterial strains and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,3-dihydro-1H-perimidin-2-yl)benzene-1,3-diol, and what analytical methods are used to confirm its purity?

  • Answer : Common synthetic routes involve condensation reactions between substituted benzene derivatives and dihydroperimidine precursors under reflux conditions. For example, analogous compounds like phthalimide derivatives are synthesized using H₂O₂ in ethanol for oxidation steps . Characterization typically employs ¹H-NMR to confirm structural integrity and HPLC or GC-MS to assess purity. Reaction intermediates should be monitored via TLC, and final products recrystallized to minimize impurities .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Answer : Stability studies should follow a factorial design, varying pH (e.g., 2–12) and temperature (25–80°C) while monitoring degradation via UV-Vis spectroscopy or LC-MS. Buffer solutions (e.g., ammonium acetate adjusted to pH 6.5) can maintain controlled pH environments . Kinetic modeling (e.g., Arrhenius plots) helps predict degradation pathways. Control experiments with inert atmospheres (N₂ or Ar) may isolate oxidative vs. hydrolytic degradation mechanisms .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) calculations are critical for predicting electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Researchers should align computational models with experimental data (e.g., NMR chemical shifts) to validate accuracy. Conceptual frameworks like frontier molecular orbital theory or Hammett parameters can rationalize substituent effects on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Advanced techniques like 2D NMR (COSY, NOESY) can clarify proton coupling and spatial arrangements. Computational simulations (DFT with solvent models like PCM) should replicate experimental conditions. If contradictions persist, consider synchrotron X-ray crystallography for definitive structural elucidation .

Q. What methodological strategies optimize the regioselectivity of functional group modifications on the dihydroperimidine ring?

  • Answer : Regioselectivity can be controlled via directing groups (e.g., hydroxyl or methoxy substituents) or catalyst design. For example, Pd-catalyzed C–H activation or enzymatic catalysis may enhance specificity. Kinetic studies under varying reagent stoichiometries (e.g., excess electrophiles) and temperature gradients can identify optimal conditions. Reaction progress should be tracked using in-situ IR or Raman spectroscopy .

Q. How do researchers integrate multi-omics data (e.g., metabolomics and proteomics) to study this compound’s biological interactions?

  • Answer : Use untargeted metabolomics (LC-HRMS) to identify metabolite profiles in biological matrices, paired with proteomics (LC-MS/MS) to map protein binding partners. Bioinformatics tools like STRING or KEGG pathways link interaction networks. Cross-validation with gene expression data (RNA-seq) can reveal mechanistic insights. Ensure statistical rigor via false discovery rate (FDR) correction and permutation testing .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis for reproducibility studies?

  • Answer : Implement Quality by Design (QbD) principles, defining critical process parameters (CPPs: e.g., reaction time, catalyst loading) and material attributes (CMAs: e.g., solvent grade). Use Design of Experiments (DoE) to optimize CPPs and validate robustness. Statistical process control (SPC) charts monitor variability, and orthogonal analytical methods (e.g., DSC for crystallinity) ensure consistency .

Methodological Notes

  • Theoretical Alignment : Always anchor experiments in established frameworks (e.g., reaction mechanisms, QSAR models) to ensure academic rigor .
  • Data Validation : Combine computational predictions with empirical data to address contradictions, prioritizing crystallographic or spectroscopic validation .
  • Ethical Compliance : For biological studies, adhere to institutional review protocols for data sharing and informed consent when integrating human-derived datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.